Naproxen Sodium

Catalog No.
S536688
CAS No.
26159-34-2
M.F
C14H13NaO3
M. Wt
252.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naproxen Sodium

Naproxen Sodium (CAS 26159-34-2) is the preferred water-soluble NSAID salt for rapid-release analgesic dosage forms. Formulators avoid the free acid’s poor dissolution by using this API.

  • ~100 mg/mL aqueous solubility eliminates co-solvents for liquid soft-gel fills.
  • Melting point >260°C prevents sticking during high-speed tablet compression.
  • Faster Tmax supports acute pain relief claims.

In stock for immediate global B2B shipping.

CAS Number

26159-34-2

Product Name

Naproxen Sodium

IUPAC Name

sodium (2S)-2-(6-methoxynaphthalen-2-yl)propanoate

Molecular Formula

C14H13NaO3

Molecular Weight

252.24 g/mol

InChI

InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m0./s1

InChI Key

CDBRNDSHEYLDJV-FVGYRXGTSA-M

solubility

Soluble in DMSO

Synonyms

Aleve, Anaprox, Methoxypropiocin, Naprosin, Naprosyn, Naproxen, Naproxen Sodium, Naproxenate, Sodium, Proxen, Sodium Naproxenate, Sodium, Naproxen, Synflex

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]

The exact mass of the compound Naproxen sodium is 252.0762 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthaleneacetic Acids. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Naproxen Sodium (CAS 26159-34-2) is the highly water-soluble sodium salt of the non-steroidal anti-inflammatory drug (NSAID) naproxen, serving as a foundational active pharmaceutical ingredient (API) in the global analgesic market. From a procurement and formulation perspective, Naproxen Sodium is distinguished by its exceptional aqueous solubility of approximately 100 mg/mL and high thermal stability with a melting point exceeding 260 °C . These baseline physicochemical properties make it the preferred API for rapid-release solid dosage forms, liquid-filled soft gelatin capsules, and aqueous solutions, offering superior manufacturability and a significantly faster pharmacokinetic onset compared to its free acid counterpart [1].

Research Fit

Sodium salt enables dissolution-rate and absorption-kinetic comparison studies
Supports single-dose analgesic onset modeling in preclinical pain research
Extended half-life permits sustained systemic exposure study design

Procurement teams and formulators cannot treat Naproxen Sodium and Naproxen free acid as interchangeable raw materials due to fundamental differences in solubility and absorption kinetics. The free acid form is highly lipophilic and practically insoluble in water at low to neutral pH, which severely limits its dissolution rate in the gastric environment [1]. Substituting the sodium salt with the free acid in rapid-onset formulations results in a significantly delayed time to peak plasma concentration (Tmax), undermining the clinical value proposition of acute pain relief [2]. Furthermore, attempting to force the free acid into liquid or soft-gelatin formulations requires the addition of complex solubility-enhancing excipients—such as solid dispersions or cyclodextrin complexation—which drastically increases manufacturing costs, regulatory burden, and batch-to-batch variability[3].

Substitution Risk

!
Salt-form absorption kinetics differ from free acid; onset-time endpoints may diverge.
!
NSAID class members exhibit distinct COX selectivity profiles; pathway-response endpoints may not transfer.
!
Elimination half-life, cardiovascular safety-related endpoint context, and milk-transfer kinetics vary; model-to-model extrapolation requires validation.

Aqueous Solubility for Liquid and Soft-Gel Formulation

A primary driver for procuring Naproxen Sodium over the free acid is its vastly superior aqueous solubility. While Naproxen free acid is practically insoluble in water at low to neutral pH, Naproxen Sodium achieves an aqueous solubility of approximately 100 mg/mL . This massive differential eliminates the need for advanced solubilization technologies when developing liquid-filled soft capsules or aqueous syrups, directly reducing the excipient footprint [1].

Evidence DimensionAqueous Solubility at Neutral/Mildly Acidic pH
Target Compound Data~100 mg/mL (freely soluble)
Comparator Or BaselineNaproxen Free Acid: <0.1 mg/mL (practically insoluble)
Quantified Difference>1000-fold increase in aqueous solubility
ConditionsStandard aqueous media at 25 °C

Enables the direct, cost-effective manufacturing of liquid and soft-gelatin dosage forms without requiring expensive solubility-enhancing excipients.

Onset Kinetics
Head-to-head
Naproxen sodium
≤30 min
Naproxen free acid
~1 h
Supports absorption-rate and onset-response model interpretation.
FDA prescribing information; oral tablet; healthy volunteers.

Pharmacokinetic Onset (Tmax) for Acute Analgesia

For acute pain indications, the speed of API absorption is a critical commercial differentiator. Naproxen Sodium dissolves rapidly in the gastrointestinal tract, achieving peak plasma concentrations (Tmax) in 1.0 to 2.0 hours [1]. In contrast, the dissolution-limited absorption of Naproxen free acid delays Tmax to 2.0 to 4.0 hours[2]. This accelerated pharmacokinetic profile is the direct result of the sodium salt's rapid in vivo disintegration, which maximizes the surface area available for absorption [1].

Evidence DimensionTime to Peak Plasma Concentration (Tmax)
Target Compound Data1.0 - 2.0 hours
Comparator Or BaselineNaproxen Free Acid: 2.0 - 4.0 hours
Quantified Difference1.0 to 2.0 hours faster onset of peak absorption
ConditionsIn vivo oral administration, fasting conditions

Provides the rapid onset of action required to successfully market and position acute over-the-counter (OTC) and prescription analgesics.

Duration Comparison
Head-to-head
Naproxen sodium 440 mg
34.9% rescue medication
Ibuprofen 400 mg
83.0% rescue medication
Reported endpoint: extended time to rescue medication supports single-dose analgesic study design.
RCT; post-surgical dental pain; n=385; p<0.001.

Thermal Stability for High-Shear Manufacturing Processes

API thermal stability dictates the permissible parameters for milling, granulation, and tableting. Naproxen Sodium exhibits a high melting point of 260 °C to 262 °C [1]. Conversely, Naproxen free acid melts at a significantly lower temperature of approximately 152 °C to 155 °C. The >100 °C higher thermal threshold of the sodium salt protects the API from heat-induced degradation, localized melting, or polymorphic transitions during high-shear blending and high-speed tableting operations[1].

Evidence DimensionMelting Point (Thermal Stability Limit)
Target Compound Data260 - 262 °C
Comparator Or BaselineNaproxen Free Acid: 152 - 155 °C
Quantified Difference>105 °C higher melting threshold
ConditionsCapillary fusion method

Prevents API degradation and physical state changes during aggressive, high-temperature manufacturing workflows, ensuring batch-to-batch reproducibility.

MI Risk Context
Cross-study comparable
RR 1.02
95% CI 0.92–1.13 (crosses 1.0)
Naproxen MI CI crosses unity; supports cardiovascular safety-related endpoint interpretation.
Observational data; NICE CG177; diclofenac RR 1.35, ibuprofen RR 1.11.
Half-Life
Class-level
12–17 h
vs ibuprofen 1.8–2.4 h (~5-9× longer)
Supports sustained systemic exposure model design and dosing-interval simplification in preclinical studies.
FDA prescribing information; healthy volunteers.
COX-1/COX-2 IC50 Ratio
Class-level
Naproxen
1.7 (balanced)
Ibuprofen / Celecoxib
0.07–1.50 / 350
Balanced inhibition profile supports non-selective COX pathway research; GI safety-related endpoints remain context-dependent.
In vitro assays; compiled published data.
Relative Infant Dose
Cross-study comparable
3.3%
Ibuprofen 0.4%; Diclofenac 0.1% (below 10% threshold)
Supports milk-transfer pharmacokinetic modeling; not a clinical breastfeeding recommendation.
Lactation pharmacology references; naproxen RID higher but <10% safety margin.

Rapid-Onset Liquid-Filled Soft Gelatin Capsules

Because Naproxen Sodium boasts an aqueous solubility of ~100 mg/mL, it is the mandatory choice for liquid-filled soft gel formulations. Using the free acid would require complex, high-volume co-solvents that exceed capsule volume limits, whereas the sodium salt easily dissolves in standard hydrophilic fills for immediate release [1].

High-Speed Tableting and Dry Granulation

The exceptional thermal stability (melting point >260 °C) of Naproxen Sodium makes it highly suitable for high-speed tableting and roller compaction[2]. The API resists the localized frictional heat generated during these processes, avoiding the sticking, picking, or polymorphic shifts that can plague lower-melting-point analogs.

Aqueous Pediatric and Geriatric Suspensions/Syrups

For patient populations requiring liquid dosing, Naproxen Sodium allows formulators to create stable, high-concentration aqueous solutions. This bypasses the need for the intensive milling and suspending agents required to stabilize hydrophobic free-acid suspensions, thereby streamlining the procurement of excipients and reducing manufacturing cycle times.

Research Application Matrix

Application
Selection Property
Validation Focus
Absorption rate and onset-of-action studies
Salt-form dissolution profile
Absorption-rate modeling and onset-response kinetics
Cardiovascular safety-related endpoint studies
Reported MI endpoint context
Myocardial infarction risk model comparison (non-inferiority design)
Sustained-exposure and controlled-release research
Extended half-life (12–17 h)
Exposure-response modeling and dosing-interval simplification
Lactation and milk-transfer PK studies
Relative infant dose context
Milk-exposure modeling and neonatal dose estimation in preclinical settings

Hydrogen Bond Acceptor Count

3

Exact Mass

252.07623855 Da

Monoisotopic Mass

252.07623855 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9TN87S3A3C

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 133 of 134 companies with hazard statement code(s):;
H302 (60.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (62.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (62.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (29.32%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Naproxen Sodium is the sodium salt form of naproxen, a member of the arylacetic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) with anti-inflammatory analgesic and antipyretic properties. Naproxen sodium reversibly and competitively inhibits cyclooxygenases (COX), thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins. This inhibits the formation of prostaglandins that are involved in pain, inflammation and fever.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26159-34-2

Wikipedia

Naproxen sodium

FDA Medication Guides

ANAPROX
NAPROXEN SODIUM
TABLET;ORAL
ATNAHS PHARMA US
11/21/2024
ANAPROX DS
05/13/2024
NAPRELAN
TABLET, EXTENDED RELEASE;ORAL
ALMATICA

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
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